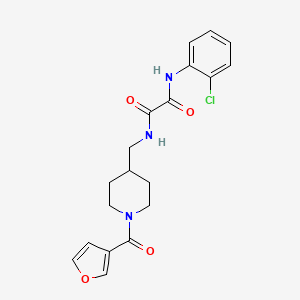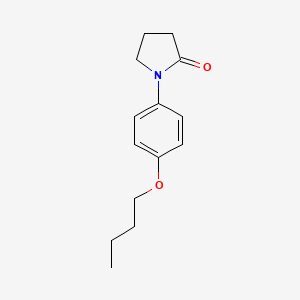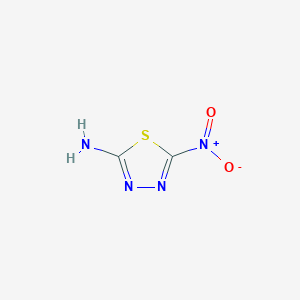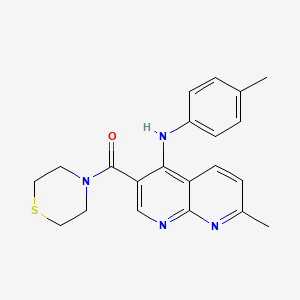
N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide, also known as TRO19622, is a novel small molecule that has shown potential in treating neurological disorders.
Mecanismo De Acción
N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide acts as a selective inhibitor of the sigma-1 receptor, which is a chaperone protein involved in the regulation of various cellular processes such as calcium signaling, protein folding, and stress response. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide binding to the sigma-1 receptor leads to the activation of various signaling pathways that promote neuroprotection and neuroregeneration.
Biochemical and Physiological Effects:
N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has been shown to have various biochemical and physiological effects in preclinical studies. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide reduces oxidative stress and inflammation by modulating the expression of various antioxidant and anti-inflammatory genes. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide also promotes neuroregeneration by enhancing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has several advantages for lab experiments. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a small molecule with good solubility and stability, which makes it easy to handle and administer. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has also shown good bioavailability and brain penetration in preclinical studies. However, N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has some limitations for lab experiments. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has a low therapeutic index, which means that it has a narrow range between the effective and toxic dose. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide also has a short half-life, which requires frequent dosing.
Direcciones Futuras
There are several future directions for N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide research. One direction is to investigate the potential of N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide in treating other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize the pharmacokinetic properties of N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide to improve its therapeutic index and reduce the dosing frequency. Additionally, the mechanism of action of N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide needs to be further elucidated to identify potential drug targets and develop more potent and selective sigma-1 receptor modulators.
Conclusion:
In conclusion, N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a novel small molecule with potential in treating neurological disorders. The synthesis method of N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide involves the reaction between 2-chloroaniline and N-(1-furan-3-ylcarbonyl)-4-piperidinemethanol. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide acts as a selective inhibitor of the sigma-1 receptor and has shown neuroprotective effects in preclinical studies. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide research, including investigating its potential in treating other neurological disorders and optimizing its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide involves the reaction between 2-chloroaniline and N-(1-furan-3-ylcarbonyl)-4-piperidinemethanol in the presence of oxalyl chloride. This reaction yields N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide as a white solid with a purity of more than 99%.
Aplicaciones Científicas De Investigación
N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has shown neuroprotective effects by reducing oxidative stress, inflammation, and neuronal death. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has also been shown to improve cognitive function and motor deficits in animal models of neurological disorders.
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-15-3-1-2-4-16(15)22-18(25)17(24)21-11-13-5-8-23(9-6-13)19(26)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKZDPNREKPVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687212.png)
![N-[4-[3-(Cyclopentylsulfamoyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2687216.png)
![N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2687217.png)
![2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2687220.png)
![5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B2687221.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2687222.png)
![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687225.png)


![2-(Methylthio)-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687230.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2687231.png)


![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687235.png)